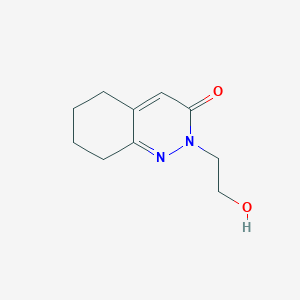

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxyethyl acrylate is a reactive monomer used as a crosslinking agent for resins, plastics, and rubber modifiers . It acts as a reagent for protection of the 5’-phosphate of nucleotides as 2-pyridylethyl (Pet) esters .

Synthesis Analysis

Hydrogels of poly (2-hydroxyethyl methacrylate) (pHEMA) are synthesized via free radical polymerization in the absence of solvents or cross-linking agents . Another method involves the reaction of piperazine and piperazine dihydrochloride in solvent to prepare piperazine monohydrochloride .Molecular Structure Analysis

The molecular structure of similar compounds like Bis(2-hydroxyethyl) terephthalate (BHET) units on crystalline structure, polymorphism and hydrolysis degradation of poly (butylene adipate-ethylene terephthalate) random copolyesters have been studied .Chemical Reactions Analysis

Hydroxyethylmethacrylate readily polymerizes . It forms homopolymers and copolymers . Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) has also been studied .Physical And Chemical Properties Analysis

Hydrogels of poly (2-hydroxyethyl methacrylate) (pHEMA) have excellent dimensional stability and high thermal stability . They show good resistance to various organic solvents .Scientific Research Applications

- pHEMA Hydrogels : Hydrogels based on poly(2-hydroxyethyl methacrylate) (pHEMA) have excellent biocompatibility and cytocompatibility. Researchers have synthesized pHEMA hydrogels via free radical polymerization without solvents or cross-linking agents. These hydrogels exhibit high thermal stability, dimensional stability, and a degree of swelling in ethanol. In vitro tests demonstrate their cell viability, making them promising for biomedical applications .

- Hybrid Biocomposite Hydrogels : pHEMA has been combined with hydroxyapatite (HA) to create hybrid biocomposite hydrogels. These materials hold promise for bone regeneration due to their biocompatibility and minimal immunological response from host tissues .

- Copper-Doped pHEMA Hydrogels : Researchers have explored copper-doped pHEMA hydrogels. These hydrogels were evaluated for cytotoxicity using supernatant extracts. Understanding their safety profiles is crucial for potential applications .

- TEGDMA and HEMA : TEGDMA (triethylene glycol dimethacrylate) and HEMA (2-hydroxyethyl methacrylate) are resin monomers commonly used in dental materials. Researchers have investigated their impact on oral melanocytes using a primary human epidermal melanocyte model .

Biomedical Hydrogels

Bone Regeneration

Cytotoxicity Studies

Dental Resin Monomers

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-hydroxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-6-5-12-10(14)7-8-3-1-2-4-9(8)11-12/h7,13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLLIXOXIIITHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)